molecular formula C15H16N6O2S B2671545 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034416-60-7

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2671545
CAS No.: 2034416-60-7
M. Wt: 344.39
InChI Key: KHERIPAXNBJKNP-UHFFFAOYSA-N
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Description

The compound "N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide" is an intriguing chemical entity with a multifaceted structure, incorporating various functional groups like a triazine ring, thiadiazole ring, and carboxamide functionality. These unique structural elements contribute to its diverse chemical and biological properties, making it a subject of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide" typically involves multiple steps, starting from readily available starting materials. Key steps might include the formation of the triazine and thiadiazole rings, followed by their strategic coupling. The choice of solvents, catalysts, and reaction temperatures are crucial to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up these laboratory procedures. Optimizing reaction conditions for large-scale synthesis would be necessary, including considerations of cost, safety, and environmental impact. Continuous flow reactors and other modern chemical engineering techniques could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various chemical reactions, including:

  • Oxidation and reduction reactions

  • Nucleophilic and electrophilic substitutions

  • Ring-opening and ring-closing reactions

Common Reagents and Conditions

The specific reagents and conditions will depend on the desired transformation. Common reagents might include strong oxidizers like potassium permanganate for oxidation or reducing agents like sodium borohydride for reduction.

Major Products

The major products formed from these reactions will vary, potentially leading to derivatives with modified functional groups, or structural rearrangements depending on the reaction pathway chosen.

Scientific Research Applications

"N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide" finds utility in a plethora of scientific fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

  • Industry: May be used in the development of new materials or as a component in advanced manufacturing processes.

Mechanism of Action

The compound's effects are largely dictated by its ability to interact with specific molecular targets. It might bind to proteins, alter enzyme activity, or disrupt cellular processes. Detailed studies would be necessary to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Compared to similar compounds, "N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide" stands out due to its unique combination of triazine and thiadiazole rings, which may confer distinctive reactivity and biological activity.

List of Similar Compounds

  • "N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide"

  • "N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-propylthiazole-5-carboxamide"

  • "N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxylic acid"

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Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-2-5-12-13(24-20-18-12)14(22)16-8-9-21-15(23)10-6-3-4-7-11(10)17-19-21/h3-4,6-7H,2,5,8-9H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHERIPAXNBJKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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